![molecular formula C9H12O2 B14714928 Bicyclo[3.2.2]nonane-6,8-dione CAS No. 21173-67-1](/img/structure/B14714928.png)
Bicyclo[3.2.2]nonane-6,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[322]nonane-6,8-dione is an organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.2]nonane-6,8-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react under high pressure to form the bicyclic structure. For instance, the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene at 130°C yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions, optimized for high yield and purity. The use of high-pressure cycloaddition techniques can improve the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.2.2]nonane-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions.
Major Products Formed
The major products formed from these reactions include diketones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Bicyclo[3.2.2]nonane-6,8-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial chemical processes
Mécanisme D'action
The mechanism of action of bicyclo[3.2.2]nonane-6,8-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring structure.
Bicyclo[4.3.0]nonane: Known for its use in the synthesis of nucleoside analogues.
Bicyclo[3.3.1]nonane-2,6-dione: Similar in structure but with different functional groups.
Uniqueness
Bicyclo[3.2.2]nonane-6,8-dione is unique due to its specific ring structure and the position of its diketone groups. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds cannot .
Propriétés
Numéro CAS |
21173-67-1 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
bicyclo[3.2.2]nonane-6,8-dione |
InChI |
InChI=1S/C9H12O2/c10-8-5-7-3-1-2-6(8)4-9(7)11/h6-7H,1-5H2 |
Clé InChI |
XQMMPZLKHKUSOV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(=O)C(C1)CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


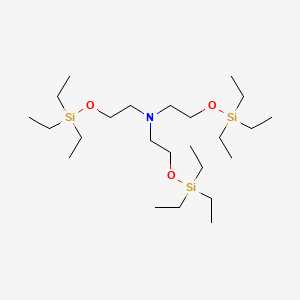

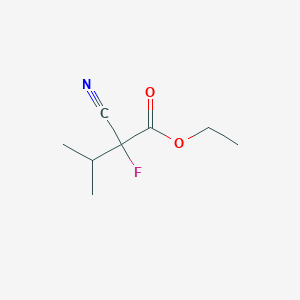
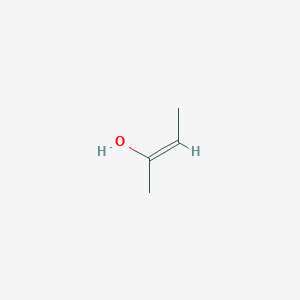

![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)

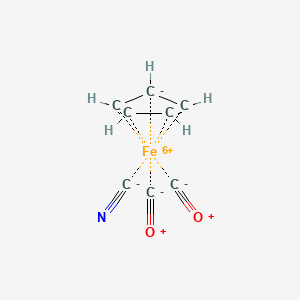
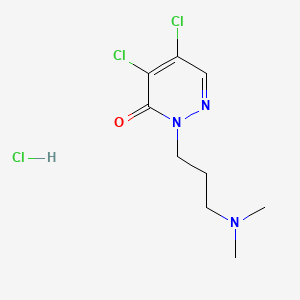
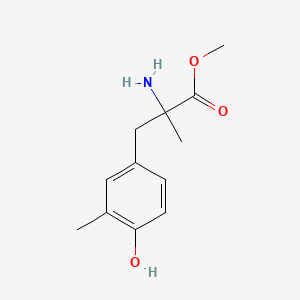
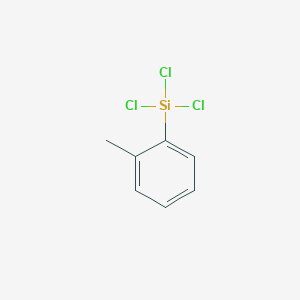
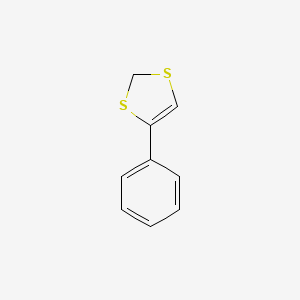

![2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-](/img/structure/B14714927.png)
